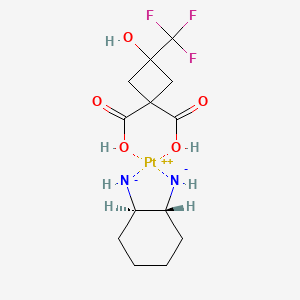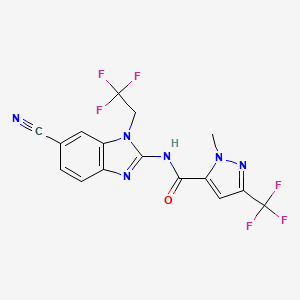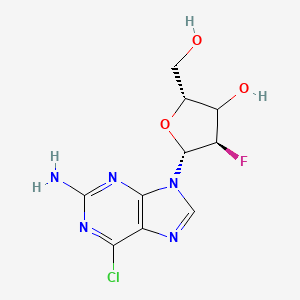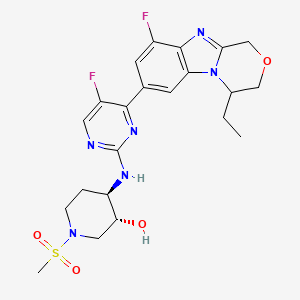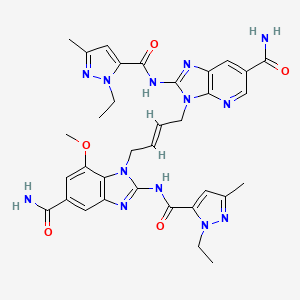
Oleoyl-d-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.
Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.
Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oleoyl-d-lysine undergoes various chemical reactions, including:
Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Hydroperoxides and other oxidized derivatives.
Reduction Products: Saturated derivatives of this compound.
Substitution Products: Various derivatives with modified lysine head groups.
Applications De Recherche Scientifique
Oleoyl-d-lysine has a wide range of scientific research applications:
Mécanisme D'action
Oleoyl-d-lysine exerts its effects by selectively inhibiting the glycine transporter 2 (GlyT2). The compound binds to an allosteric site on GlyT2, leading to increased synaptic concentrations of glycine . This prolonged activation of glycine receptors reduces the firing of excitatory pain-projecting neurons, thereby providing analgesia . The molecular targets involved include the transmembrane domains and extracellular loops of GlyT2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-arachidonyl glycine: An endogenous lipid with similar inhibitory effects on GlyT2.
Oleoyl-l-carnitine: Another lipid-based GlyT2 inhibitor with a different head group.
Uniqueness of Oleoyl-d-lysine
This compound is unique due to its high metabolic stability, blood-brain barrier permeability, and potent analgesic properties . Unlike other GlyT2 inhibitors, it has a favorable safety profile with minimal side effects .
Propriétés
Formule moléculaire |
C24H46N2O3 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |
Clé InChI |
JJUHWJQHBPFMJW-MZMPXXGTSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





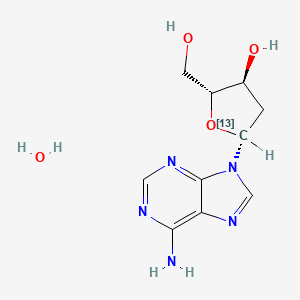
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
